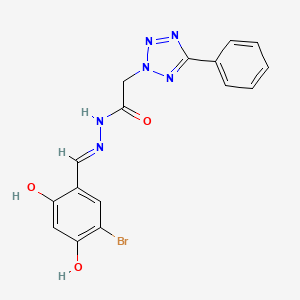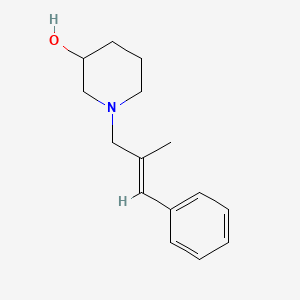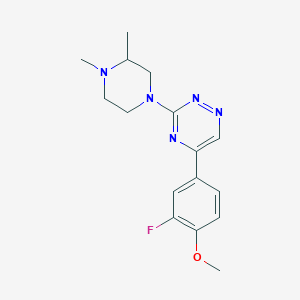
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of hematologic malignancies and solid tumors.
Mecanismo De Acción
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and progression of cancer. By inhibiting BTK, 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has also been shown to cross the blood-brain barrier, suggesting that it may be effective in the treatment of central nervous system malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain types of cancer or in patients with high levels of BTK activity.
Direcciones Futuras
There are several potential future directions for the development of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine. One area of research is the combination of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine with other cancer treatments, such as immune checkpoint inhibitors or targeted therapies. Another area of research is the identification of biomarkers that can predict response to 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine, which may help to personalize treatment for individual patients. Finally, there is ongoing research into the development of more potent BTK inhibitors, which may lead to the development of more effective treatments for cancer.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine involves a multi-step process that starts with the reaction of 3,4-dimethylpiperazine with 3-fluoro-4-methoxybenzaldehyde to form an intermediate. This intermediate is then reacted with cyanoguanidine to form the final product, 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine.
Aplicaciones Científicas De Investigación
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has been extensively studied for its potential use in the treatment of various types of cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-(3,4-dimethylpiperazin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-11-10-22(7-6-21(11)2)16-19-14(9-18-20-16)12-4-5-15(23-3)13(17)8-12/h4-5,8-9,11H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCICZEPLOGZQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=NC(=CN=N2)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide](/img/structure/B6013450.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6013469.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)
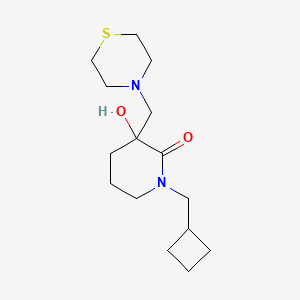
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6013509.png)
![2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6013516.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B6013520.png)
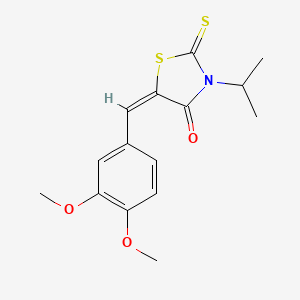
![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)
